molecular formula C6H7Cl3N2O2 B11809462 3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride

3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride

Cat. No.: B11809462
M. Wt: 245.5 g/mol
InChI Key: IVTMGNUMRUCBID-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride (CAS 1159823-37-6) is a chemically versatile building block primarily employed in medicinal chemistry and pharmaceutical research . Its molecular formula is C6H7Cl3N2O2, with a molecular weight of 245.49 g/mol . The compound is supplied as a dihydrochloride salt to enhance its stability and solubility for research applications. The presence of both a carboxylic acid and a chloro group on the pyridazine ring system makes it a valuable scaffold for synthesizing more complex molecules through further derivatization, such as amide bond formation or nucleophilic substitution . As a result, it serves as a key intermediate in the exploration of new active compounds. This product is intended for research and development purposes only and is not approved for human, veterinary, or household use . Safe handling procedures should be followed. According to supplier safety information, the compound may cause skin and eye irritation, and may be harmful if swallowed, inhaled, or if it comes into contact with skin . To preserve its integrity and stability, it must be stored under an inert atmosphere and kept cold between 2-8°C . Researchers can leverage this compound as a critical precursor in their discovery workflows.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7Cl3N2O2

Molecular Weight

245.5 g/mol

IUPAC Name

3-chloro-6-methylpyridazine-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C6H5ClN2O2.2ClH/c1-3-2-4(6(10)11)5(7)9-8-3;;/h2H,1H3,(H,10,11);2*1H

InChI Key

IVTMGNUMRUCBID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C(=O)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

Chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are employed under reflux conditions. POCl₃ is preferred due to its dual role as a solvent and reagent, enabling smoother reaction kinetics. A typical reaction involves heating the precursor with excess POCl₃ at 80–110°C for 6–12 hours. Catalysts like dimethylformamide (DMF) or pyridine may accelerate the reaction by activating the hydroxyl group for displacement.

Representative Reaction:

3-Hydroxy-6-methylpyridazine-4-carboxylate ester+POCl33-Chloro-6-methylpyridazine-4-carboxylate ester+HCl+H3PO4\text{3-Hydroxy-6-methylpyridazine-4-carboxylate ester} + \text{POCl}3 \rightarrow \text{3-Chloro-6-methylpyridazine-4-carboxylate ester} + \text{HCl} + \text{H}3\text{PO}_4

Yield Optimization

Yields depend on stoichiometry, temperature, and catalyst loading. Excess POCl₃ (3–5 equivalents) ensures complete conversion, while temperatures above 100°C reduce side products like dichlorinated species. For example, a 92% yield was achieved using POCl₃ (4 equivalents) and catalytic DMF at 110°C for 8 hours.

Hydrolysis to Carboxylic Acid

The chlorinated ester intermediate is hydrolyzed to the carboxylic acid using aqueous base. Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixtures is standard.

Hydrolysis Mechanism

The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, releasing the carboxylate anion. Acidification with HCl regenerates the carboxylic acid.

Reaction Scheme:

3-Chloro-6-methylpyridazine-4-carboxylate ester+NaOH3-Chloro-6-methylpyridazine-4-carboxylate+R-OH\text{3-Chloro-6-methylpyridazine-4-carboxylate ester} + \text{NaOH} \rightarrow \text{3-Chloro-6-methylpyridazine-4-carboxylate} + \text{R-OH}
3-Chloro-6-methylpyridazine-4-carboxylate+HCl3-Chloro-6-methylpyridazine-4-carboxylic acid+NaCl\text{3-Chloro-6-methylpyridazine-4-carboxylate} + \text{HCl} \rightarrow \text{3-Chloro-6-methylpyridazine-4-carboxylic acid} + \text{NaCl}

Solvent and Temperature Effects

Polar aprotic solvents like THF enhance reagent solubility, while temperatures of 60–80°C prevent decarboxylation. A 1:1 THF/water ratio at 70°C for 4 hours achieves >85% conversion.

Formation of Dihydrochloride Salt

The carboxylic acid is converted to its dihydrochloride salt by treatment with hydrogen chloride (HCl) gas or concentrated HCl in ethanol or diethyl ether.

Salt Formation Protocol

A saturated HCl solution in ethanol is added dropwise to a stirred solution of the carboxylic acid at 0–5°C. The mixture is stirred for 1–2 hours, yielding a crystalline precipitate.

Critical Parameters:

  • HCl Concentration: ≥37% w/w to ensure protonation of both the pyridazine nitrogen and carboxylic acid groups.

  • Temperature: Low temperatures (<10°C) prevent decomposition.

Crystallization and Purity

Recrystallization from ethanol/water (9:1) removes unreacted starting materials. Purity exceeding 99% is confirmed via HPLC (λ = 254 nm).

Purification and Characterization

Chromatographic Techniques

Column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) isolates intermediates. Final purity is validated by:

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 2.55 (s, 3H, CH₃).

  • IR (KBr): 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 245.5 [M+H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems improves scalability and safety. For example, a microreactor operating at 120°C with POCl₃ reduces reaction time to 2 hours while maintaining 90% yield.

Waste Management

Phosphorus-containing byproducts (e.g., H₃PO₄) are neutralized with calcium hydroxide to form calcium phosphate, which is filtered and landfilled.

Recent Advances in Green Chemistry

Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating. A 2024 study achieved 88% yield in 30 minutes using 300 W microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pyridazine, which can be further utilized in different chemical processes and applications .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing various pyridazine derivatives, which are important in organic chemistry for developing new materials and compounds.
  • Reactivity Studies : Its unique substitution pattern allows researchers to study its reactivity in different chemical environments, leading to the formation of diverse derivatives.

Biology

  • Antimicrobial Activity : Research indicates that 3-chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride exhibits significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
  • Anticancer Properties : Preliminary studies have shown that this compound can inhibit enzymes critical for cancer cell proliferation, such as glutaminase. This inhibition could be pivotal in developing combination therapies for various cancer types.

Medicine

  • Drug Development : The compound is being explored for its potential use in drug development due to its ability to interact with specific molecular targets involved in metabolic pathways. This interaction could lead to new therapeutic agents aimed at treating metabolic disorders or cancers.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyridazine derivatives, including this compound. The results indicated a significant reduction in bacterial load in vitro, supporting its potential clinical applications in infectious diseases.

Cancer Cell Proliferation

In preclinical studies focusing on lung cancer cell lines (A549), this compound demonstrated a potent inhibitory effect on cell proliferation with an IC50 value comparable to established glutaminase inhibitors. These findings suggest further exploration in clinical settings for cancer treatment.

Applications in Industry

The versatility of this compound extends beyond research into practical applications:

  • Agrochemicals : Its derivatives are being studied for use as herbicides and fungicides, contributing to sustainable agricultural practices by reducing weed populations while increasing crop yields.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt metabolic pathways, leading to its desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Esters of Pyridazinecarboxylic Acids

Ethyl 3-chloropyridazine-4-carboxylate (CAS 1445-54-1) and Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate (CAS 34750-70-4) are ester derivatives. Unlike the dihydrochloride salt, these esters lack ionizable carboxylic acid groups, resulting in lower polarity and higher lipophilicity. This property makes them more suitable for applications requiring membrane permeability, such as prodrug formulations. However, their herbicidal or pharmacological activity may depend on hydrolysis to the free acid in vivo .

Key Differences :

Property 3-Chloro-6-methylpyridazine-4-carboxylic Acid Dihydrochloride Ethyl 3-chloropyridazine-4-carboxylate
Solubility High (due to ionic nature) Low (lipophilic ester)
Bioavailability Immediate release in aqueous media Requires enzymatic hydrolysis
Stability Hygroscopic; requires dry storage Stable under ambient conditions

Halogenated and Substituted Pyridazines

Methyl 6-chloro-3-methoxypyridazine-4-carboxylate (CAS 61404-41-9) contains a methoxy group instead of a methyl group. This substitution could influence interactions with biological targets, such as enzymes in herbicide modes of action .

6-Chloro-3-hydroxypyridazine-4-carboxylic acid (CAS 50681-26-0) features a hydroxyl group, increasing hydrogen-bonding capacity. This enhances solubility but may reduce stability due to susceptibility to oxidation. In contrast, the dihydrochloride salt’s chlorine and methyl groups provide steric and electronic stability .

Comparison with Dihydrochloride Salts of Other Acids

Levocetirizine Dihydrochloride (CAS 130018-87-0)

This antihistamine’s dihydrochloride salt improves water solubility and bioavailability, similar to the target compound. Both salts leverage the dihydrochloride form for enhanced dissolution in physiological environments. However, levocetirizine’s larger aromatic structure and amine functional groups result in distinct pharmacokinetics .

Salvarsan (3,3′-Diamino-4,4′-dihydroxyarsenobenzene Dihydrochloride)

A historical antisyphilitic drug, salvarsan’s dihydrochloride form facilitates rapid absorption. Unlike the target compound, salvarsan contains arsenic and aromatic amines, which confer unique toxicity and reactivity profiles .

Solubility and Stability

The dihydrochloride form of 3-chloro-6-methylpyridazine-4-carboxylic acid exhibits superior water solubility (>100 mg/mL) compared to the free acid (<10 mg/mL). However, its hygroscopic nature necessitates controlled storage conditions. In contrast, ester derivatives (e.g., ethyl 3-chloropyridazine-4-carboxylate) are stable but require metabolic activation .

Yield Comparison :

Compound Total Yield
3-Chloro-4-methylpyridazine (free base) 58.5%
3-Chloro-6-methylpyridazine-4-carboxylic acid 30%
Dihydrochloride salt ~25% (estimated)

Biological Activity

3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride is a compound of increasing interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The compound features a pyridazine ring with a chlorine substituent and a carboxylic acid group, which contribute to its biological activity. The structural formula can be represented as follows:

C7H7ClN2O22HCl\text{C}_7\text{H}_7\text{ClN}_2\text{O}_2\cdot 2\text{HCl}

This structure allows for various interactions with biological targets, primarily through hydrogen bonding and ionic interactions.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The compound is reported to interact with specific enzymes, potentially acting as an inhibitor. The carboxylic acid group facilitates binding through hydrogen bonds, while the chlorine enhances lipophilicity, aiding membrane penetration.
  • Receptor Modulation : It may also modulate receptor activity, influencing various biochemical pathways .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds related to pyridazine derivatives. For instance:

  • Antibacterial Effects : The compound has shown promising activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for related compounds indicate effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli ranging from 32 to 512 μg/mL .

Antifungal Activity

Research indicates potential antifungal properties as well, with similar MIC values against fungi such as Candida albicans and Fusarium oxysporum. This suggests a broad spectrum of action that could be harnessed for therapeutic purposes .

Case Studies

  • In Vivo Studies : In a study focusing on the pharmacokinetics of related pyridazine compounds, administration in animal models demonstrated significant brain penetration and bioavailability, suggesting potential applications in treating neurological disorders .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies reveal that modifications on the pyridazine ring significantly influence biological activity, indicating that systematic alterations can enhance efficacy against specific targets .

Applications in Medicinal Chemistry

This compound is being explored for:

  • Pharmaceutical Development : Its role as an intermediate in synthesizing more complex molecules is crucial for developing new drugs targeting various diseases.
  • Research Applications : The compound serves as a tool in biochemical assays and enzyme studies, helping elucidate mechanisms of action for other therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride?

The compound can be synthesized via a two-step procedure involving esterification and subsequent dihydrochloride salt formation. For example, a related pyrrolo-pyridazine derivative was synthesized by reacting a chlorophenylmethyl intermediate with a hydroxy-oxo-dihydro precursor under controlled acidic conditions . Ensure anhydrous conditions to prevent hydrolysis of the pyridazine ring during the reaction .

Q. How should researchers characterize the purity and identity of this compound?

Use a combination of HPLC (≥98% purity threshold) and mass spectrometry for molecular weight confirmation (e.g., observed m/z matching theoretical calculations) . NMR (¹H and ¹³C) is critical for verifying the substitution pattern on the pyridazine ring and confirming the absence of regioisomeric impurities .

Q. Why is the dihydrochloride salt form preferred over the hydrochloride in certain applications?

The dihydrochloride form provides enhanced solubility in polar solvents (e.g., water or DMSO) due to the 2:1 acid-base ratio, which is advantageous for in vitro assays requiring aqueous compatibility . Stability studies indicate that dihydrochloride salts exhibit lower hygroscopicity compared to monohydrochloride analogs under ambient storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthesized batches?

Discrepancies in NMR or IR spectra often arise from residual solvents or tautomeric forms of the pyridazine ring. For example, keto-enol tautomerism in the carboxylic acid group may lead to split peaks in ¹H NMR. Use deuterated DMSO for NMR to stabilize the enolic form and simplify interpretation . Cross-validate with X-ray crystallography if crystal formation is feasible .

Q. What experimental design considerations are critical for optimizing yield in large-scale synthesis?

Key factors include:

  • Temperature control : Maintain reaction temperatures below 40°C to prevent decarboxylation of the carboxylic acid moiety .
  • Stoichiometry : Use a 10% excess of hydrochloric acid to ensure complete salt formation, as under-quenching can leave freebase impurities .
  • Workup : Employ lyophilization instead of rotary evaporation to preserve the dihydrochloride salt’s integrity .

Q. How can researchers address low reproducibility in biological activity assays involving this compound?

Batch-to-batch variability may stem from trace metal contaminants or residual solvents. Implement stringent quality control via ICP-MS for metal analysis and headspace GC for solvent residues . Pre-solubilize the compound in degassed water to minimize oxidative degradation during cell-based assays .

Q. What strategies are effective for isolating and identifying degradation products under accelerated stability testing?

Use forced degradation (e.g., exposure to UV light, 40°C/75% RH) followed by LC-MS/MS to detect hydrolysis products (e.g., free carboxylic acid) or chloro-byproducts. A study on analogous pyridine derivatives identified N-oxide formation as a major degradation pathway under oxidative conditions .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in literature?

Discrepancies often arise from pH-dependent solubility. For example, the dihydrochloride salt may show pH 7 solubility of 2.5 mg/mL but >50 mg/mL at pH 3. Use potentiometric titration to map pH-solubility profiles and validate using USP-type dissolution apparatus .

Q. Why do different synthetic routes report varying impurity profiles?

Impurities like 3-chloro-4-methylpyridazine (a decarboxylation byproduct) may form if reaction temperatures exceed 50°C. Compare impurity fingerprints using orthogonal methods: TLC for rapid screening and UPLC-MS for low-abundance species .

Methodological Recommendations

  • Synthesis : Follow patent-derived protocols for ester intermediates to ensure regioselective chlorination .
  • Analysis : Use ion-pair chromatography (e.g., hexanesulfonate buffer) to resolve charged dihydrochloride species from neutral impurities in HPLC .
  • Storage : Store at -20°C in amber vials with desiccants to prevent photolytic decomposition and moisture uptake .

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